
N 0430 hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N 0430 hydrobromide is a chemical compound known for its role as a monoamine oxidase inhibitor and dopamine agonist . It is used primarily in scientific research to study its effects on neurotransmitter systems and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N 0430 hydrobromide involves the reaction of 6-(methyl-prop-2-ynyl-amino)-5,6,7,8-tetrahydro-naphthalene-1,2-diol with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. Quality control measures, including HPLC-MS and microanalysis, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N 0430 hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N 0430 hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of monoamine oxidase inhibition and dopamine receptor activation.
Biology: Researchers use it to investigate its effects on neurotransmitter systems and neuronal function.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as Parkinson’s disease and depression.
Mechanism of Action
N 0430 hydrobromide exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission. Additionally, it acts as a dopamine agonist, directly stimulating dopamine receptors and further enhancing dopaminergic signaling.
Comparison with Similar Compounds
Similar Compounds
N 0432 hydrobromide: Another monoamine oxidase inhibitor and dopamine agonist.
N 0425 hydrochloride: A compound with similar inhibitory effects on monoamine oxidase.
N-Cyclopropyl-N-methyl-2-aminotetraline hydrobromide: Another monoamine oxidase inhibitor.
Uniqueness
N 0430 hydrobromide is unique due to its specific chemical structure, which allows it to effectively inhibit monoamine oxidase and act as a dopamine agonist. This dual action makes it a valuable tool in research focused on neurotransmitter systems and potential therapeutic applications .
Properties
IUPAC Name |
6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.BrH/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17;/h1,4,7,11,16-17H,5-6,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSACLFIXGKFEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCC2=C(C1)C=CC(=C2O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
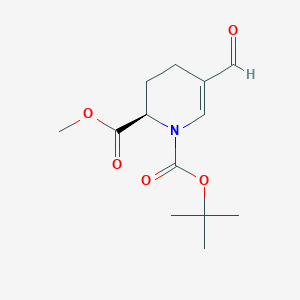
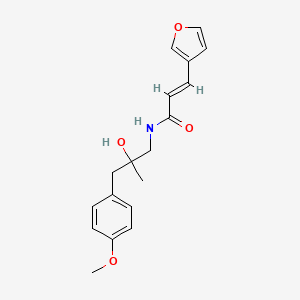
![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)
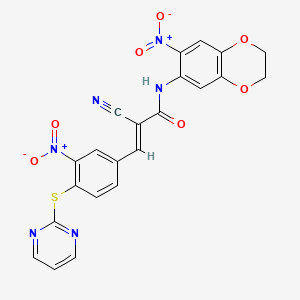
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)
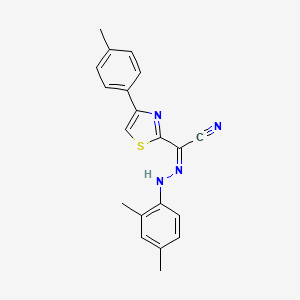
![5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2672337.png)

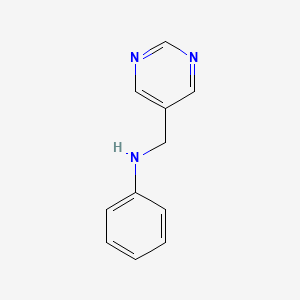
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2672341.png)
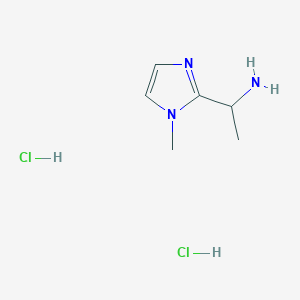
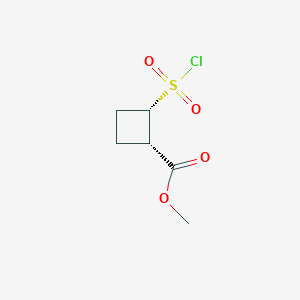
![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2672345.png)
![2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid](/img/structure/B2672348.png)
